N~3~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Description
N³,N⁵-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic pyrazole-based dicarboxamide derivative characterized by two 3-chloro-4-methylphenyl substituents attached to the pyrazole ring at positions 3 and 5, along with a methyl group at position 1. This compound’s synthesis involves multi-step reactions, starting with pyrazole ring formation using hydrazine and diketones, followed by sequential substitutions with 3-chloro-4-methylbenzoyl chloride and carboxamide formation . The chloro and methyl groups on the phenyl rings enhance its lipophilicity and influence its electronic properties, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
3-N,5-N-bis(3-chloro-4-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-11-4-6-13(8-15(11)21)23-19(27)17-10-18(26(3)25-17)20(28)24-14-7-5-12(2)16(22)9-14/h4-10H,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYAELKOBLELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 3-chloro-4-methylphenyl Groups: The substitution of the pyrazole ring with 3-chloro-4-methylphenyl groups can be achieved through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.
Introduction of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the substituted pyrazole with an appropriate amine and a carboxylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxamide groups, converting them into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry:
- Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of carboxamide groups allows for hydrogen bonding interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide
- Key Differences : Replaces the pyrazole ring with a thiadiazole ring (a five-membered ring containing two nitrogen and one sulfur atom).
- Impact : Thiadiazole’s electron-deficient nature alters reactivity in electrophilic substitution and redox reactions. The sulfur atom may enhance interactions with metal ions or thiol-containing biological targets.
- Applications : Less explored in medicinal chemistry compared to pyrazole derivatives but shows promise in agrochemical research .
N³,N⁵-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE
- Key Differences : Substitutes chloro-methylphenyl groups with methoxyphenyl groups and introduces a nitro group at position 4 of the pyrazole ring.
- Impact: Methoxy groups increase electron density, improving solubility in polar solvents. The nitro group adds redox activity, enabling reduction to amino derivatives for further functionalization.
N³-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Key Differences : Features a single carboxamide group and a bulky sec-butylphenyl substituent instead of chloro-methylphenyl groups.
- Applications : Explored as a ligand for enzyme inhibition studies, particularly in lipid-modifying enzymes .
4-METHOXY-N,N-BIS(2-METHYLPROPYL)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- Key Differences : Replaces pyrazole with a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) and includes a ketone group.
- Impact : Pyridazine’s aromaticity and hydrogen-bonding capacity differ from pyrazole, affecting interactions with biological targets. The ketone group enables conjugation or Schiff base formation.
- Applications : Used in materials science for designing photoactive compounds and in catalysis .
Comparative Analysis Table
| Compound Name | Core Heterocycle | Key Substituents | Unique Properties/Applications |
|---|---|---|---|
| N³,N⁵-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE | Pyrazole | 3-Chloro-4-methylphenyl, methyl | Anticancer, anti-inflammatory |
| N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide | Thiadiazole | 3-Chloro-4-methylphenyl | Agrochemical research |
| N³,N⁵-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE | Pyrazole | 4-Methoxyphenyl, nitro | Antimicrobial, redox-active |
| N³-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE | Pyrazole | 4-sec-Butylphenyl, chloro | Enzyme inhibition (lipases) |
| 4-METHOXY-N,N-BIS(2-METHYLPROPYL)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE | Pyridazine | Methoxy, ketone, 2-methylpropyl | Photoactive materials, catalysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
